molecular formula C11H9IO B1618119 2-Iodo-6-methoxynaphthalene CAS No. 67886-69-5

2-Iodo-6-methoxynaphthalene

Cat. No. B1618119
Key on ui cas rn: 67886-69-5
M. Wt: 284.09 g/mol
InChI Key: RATKEICSZQPVCV-UHFFFAOYSA-N
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Patent
US08455563B2

Procedure details

BBr3 (102 g, 407 mmol) is added dropwise over 30 min to a slightly cloudy solution/suspension of 2-iodo-6-methoxy-naphthalene (45.4 g, 160 mmol) in dichloromethane (dried over 3 {acute over (Å)} molecular sieves) (1 L) at −8° C. The mixture is warmed to 20° C. and stirred at this temp for 1.5 h. Water (400 mL) is carefully added (slow dropwise addition at the start) and the biphasic mixture vigorously stirred for 20 min. The layers are separated and the aqueous layer extracted with dichloromethane (250 mL) with additional water (400 mL) being added. The combined organic fractions are washed with water (500 mL), dried (Na2SO4), filtered and solvent removed in vacuo to give a colourless solid with silvery purple patches (44.7 g). This is recrystallised from IMS/water (initially dissolved in 100 mL IMS) washing with water and dried in a vacuum oven to give an off-white solid (40.3 g, 94%).
Name
Quantity
102 g
Type
reactant
Reaction Step One
Quantity
45.4 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Name
Yield
94%

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.[I:5][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([O:16]C)[CH:12]=2)[CH:7]=1.O>ClCCl>[I:5][C:6]1[CH:15]=[CH:14][C:13]2[C:8](=[CH:9][CH:10]=[C:11]([OH:16])[CH:12]=2)[CH:7]=1

Inputs

Step One
Name
Quantity
102 g
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
45.4 g
Type
reactant
Smiles
IC1=CC2=CC=C(C=C2C=C1)OC
Name
Quantity
1 L
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
stirred at this temp for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
slow dropwise addition at the start) and the biphasic mixture
STIRRING
Type
STIRRING
Details
vigorously stirred for 20 min
Duration
20 min
CUSTOM
Type
CUSTOM
Details
The layers are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with dichloromethane (250 mL) with additional water (400 mL)
ADDITION
Type
ADDITION
Details
being added
WASH
Type
WASH
Details
The combined organic fractions are washed with water (500 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a colourless solid with silvery purple patches (44.7 g)
CUSTOM
Type
CUSTOM
Details
This is recrystallised from IMS/water (
DISSOLUTION
Type
DISSOLUTION
Details
initially dissolved in 100 mL IMS)
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
IC1=CC2=CC=C(C=C2C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 40.3 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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